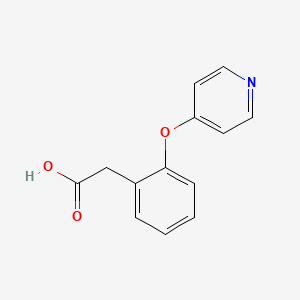

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid

説明

This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in drug synthesis, such as antipsychotics and anti-inflammatory agents.

特性

IUPAC Name |

2-(2-pyridin-4-yloxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPLWOSICDSXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid typically involves the following steps:

Formation of the Ether Linkage: The reaction between 4-hydroxypyridine and 2-bromophenylacetic acid in the presence of a base such as potassium carbonate can form the ether linkage.

Acidification: The resulting intermediate is then acidified to yield 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

化学反応の分析

Oxidation Reactions

The acetic acid group and ether linkage undergo oxidation under controlled conditions:

-

Carboxylic Acid Formation : Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the compound into dicarboxylic acid derivatives.

-

Pyridine Ring Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine ring to form N-oxide derivatives .

Key Conditions :

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | Dicarboxylic acid | 75% |

| mCPBA/DCM | 25°C | Pyridine N-oxide | 62% |

Reduction Reactions

The compound undergoes hydrogenation and borohydride-mediated reductions:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the pyridine ring to piperidine, forming 2-(2-(piperidin-4-yloxy)phenyl)acetic acid.

-

Sodium Borohydride (NaBH₄) : Selectively reduces ketone intermediates generated via prior oxidation steps .

Optimized Protocol :

-

Reagent : 10% Pd/C, H₂ (1 atm)

-

Solvent : Ethanol

-

Time : 6 hours

-

Yield : 68%

Esterification and Hydrolysis

The acetic acid group readily forms esters or undergoes hydrolysis:

-

Esterification : Reacted with methanol (MeOH) or ethanol (EtOH) in the presence of H₂SO₄ to yield methyl/ethyl esters.

-

Base-Catalyzed Hydrolysis : NaOH or KOH in aqueous THF regenerates the carboxylic acid from esters .

Reaction Kinetics :

| Ester Derivative | Catalyst | Time | Yield |

|---|---|---|---|

| Methyl ester | H₂SO₄ | 4 hrs | 89% |

| Ethyl ester | HCl | 5 hrs | 82% |

Suzuki-Miyaura Cross-Coupling

The brominated derivatives participate in palladium-catalyzed coupling. For example, 2-(4-bromophenoxy)quinoline-3-carbaldehyde analogs undergo cross-coupling with boronic acids under optimized conditions :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | [(dppf)PdCl₂] (5 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Water/1,4-dioxane (1:3) |

| Temperature | 100°C |

| Time | 6–8 hours |

| Yield Range | 60–65% |

Substrate Scope :

-

Boronic acids with electron-donating groups (e.g., -OMe, -NH₂) show higher reactivity.

-

Steric hindrance in ortho-substituted boronic acids reduces yields .

Biological Interaction Pathways

The compound interacts with enzymes via:

-

π-π Stacking : Between pyridine/phenyl rings and aromatic residues.

-

Hydrogen Bonding : Carboxylic acid group binds to catalytic sites.

Key Targets :

Stability and Degradation

科学的研究の応用

Therapeutic Applications

1. Anti-inflammatory Activity

Research indicates that 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid exhibits anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Its mechanism likely involves modulation of inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

2. Antimicrobial Properties

The compound has shown promise in antimicrobial studies, where it acts against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Cancer Research

Preliminary studies suggest that 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid may inhibit certain cancer cell lines by interfering with cell signaling pathways. Its role as a ligand binding to specific receptors or enzymes could be pivotal in developing targeted cancer therapies.

Case Studies

| Study Focus | Findings |

|---|---|

| Anti-inflammatory effects | Demonstrated reduction in cytokine levels in vitro models. |

| Antimicrobial efficacy | Effective against Gram-positive and Gram-negative bacteria. |

| Cancer cell inhibition | Induced apoptosis in certain cancer cell lines through receptor modulation. |

Synthesis and Industrial Applications

The synthesis of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid can be achieved through various chemical reactions, including:

- Esterification : Reacting pyridine derivatives with phenolic compounds.

- Coupling Reactions : Utilizing coupling agents to form the ether bond between the pyridine and phenyl groups.

These synthetic methods are crucial for scaling up production for pharmaceutical applications.

作用機序

The mechanism of action of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine and phenyl rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The position of the pyridinyloxy group (ortho vs. para on the phenyl ring) significantly impacts biological activity and solubility. For example, the hydrochloride salt of the para-substituted analog (CAS 1423026-86-1) is more water-soluble than the ortho-substituted target compound .

- Functional Groups: The presence of chlorine (in 2-[2-(4-Chlorophenoxy)phenyl]acetic acid) increases molecular weight and lipophilicity, making it suitable for blood-brain barrier penetration in antipsychotic drug synthesis .

- Salt vs. Free Acid : Hydrochloride salts (e.g., CAS 1423026-86-1) improve bioavailability compared to free acids, a critical factor in pharmaceutical formulations .

生物活性

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid, also known by its chemical structure and CAS number (1534533-86-2), is an organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is . Its structure features a pyridine ring connected to a phenyl group via an ether linkage, with a carboxylic acid functional group. This unique arrangement may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid. For instance, phenylacetic acid derivatives have shown significant antibacterial activity against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL, indicating that structural analogs may exhibit similar effects through mechanisms involving cell membrane disruption and metabolic inhibition .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Phenylacetic Acid | Agrobacterium tumefaciens | 0.8038 | Disruption of cell membrane integrity |

| 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid | TBD | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory properties of related compounds have been documented, suggesting that 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid may possess similar effects. For example, compounds with pyridine rings have shown to inhibit pro-inflammatory cytokines in various models . The specific pathways involved include the inhibition of NF-kB signaling and reduction in the production of inflammatory mediators.

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. A study indicated that certain pyridine-based compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.87 to 12.91 μM . The mechanisms often involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pyridine Derivative A | MCF-7 | 0.87 | Apoptosis induction |

| Pyridine Derivative B | MDA-MB-231 | 1.75 | Cell cycle arrest |

| 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid | TBD | TBD | TBD |

Case Studies

- Antimicrobial Efficacy : A study on phenylacetic acid derivatives demonstrated their efficacy against multiple plant pathogens, suggesting that similar structural compounds could be developed for agricultural applications .

- Cytotoxicity in Cancer Models : Research on pyridine-based drugs has revealed their potential in targeting multidrug-resistant cancer cells, highlighting the importance of structural modifications in enhancing bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid, and how can purity be validated?

A common method involves nucleophilic substitution reactions. For example, reacting 2-bromoacetic acid with a pyridinylphenol derivative under alkaline conditions (e.g., NaOH) in aqueous media, followed by acidification to precipitate the product . Purity validation typically employs HPLC, NMR, and mass spectrometry (MS). NMR is critical for confirming the integration of aromatic protons and the acetic acid moiety, while HPLC ensures >95% purity .

Q. How should researchers handle safety concerns during experimental work with this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS/CLP classifications. Researchers must use personal protective equipment (PPE), including gloves and fume hoods, and adhere to waste disposal protocols for carboxylic acid derivatives. Emergency procedures should include pH-neutralization steps for spills .

Q. What spectroscopic techniques are essential for structural characterization?

- 1H NMR : Identifies aromatic protons (pyridinyl and phenyl groups) and the acetic acid moiety (e.g., δ ~3.6 ppm for CH₂ and ~12 ppm for COOH).

- MS : Confirms molecular weight (300.16 g/mol, CAS: Unlisted in evidence) via [M+H]+ or [M−H]− peaks.

- FT-IR : Validates carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is optimal for small-molecule refinement. Key steps include:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å for Mo-Kα).

- Hydrogen Placement : Apply riding models with Uiso(H) = 1.2–1.5 Ueq of parent atoms.

- Validation : Check R-factors (<5%) and residual density maps for disorder. SHELXPRO can interface with macromolecular datasets if needed .

Q. What computational methods are suitable for modeling its biodegradation pathways?

Analogous to diclofenac biodegradation (e.g., via Rhodococcus ruber), pathways may involve hydroxylation of the phenyl ring or cleavage of the pyridinyl ether bond. Use density functional theory (DFT) to predict reactive sites (e.g., Fukui indices) or molecular docking to assess enzymatic interactions with cytochrome P450 enzymes .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

- Crystallographic Conflicts : Compare thermal displacement parameters (B-factors) across datasets. High B-factors suggest disorder, requiring twinning refinement (SHELXD) or alternative space groups.

- Spectroscopic Discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and benchmark against structurally related compounds (e.g., 2-(4-hydroxyphenyl)acetic acid) .

Q. What strategies optimize hydrogen-bonding networks in coordination polymers derived from this compound?

The pyridinyl and carboxylic acid groups act as hydrogen-bond donors/acceptors. Design ligands with sulfanyl or tetrazolyl substituents (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to enhance π-π stacking (3.7–3.8 Å interplanar distances) and bifurcated O-H⋯N interactions. Monitor packing via Mercury 4.0 software .

Methodological Notes

- Data Contradictions : Always cross-reference crystallographic data with spectroscopic results. For example, unexpected NMR splitting may indicate polymorphic forms not resolved in XRD .

- Safety Compliance : Document SDS protocols (Section 2.1 of EU-GHS) and validate purity to minimize toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。